![molecular formula C10H16O5 B2479196 3-[5-(1,3-Dioxolan-2-yl)oxolan-2-yl]propanoic acid CAS No. 1989659-88-2](/img/structure/B2479196.png)
3-[5-(1,3-Dioxolan-2-yl)oxolan-2-yl]propanoic acid
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Overview
Description
“3-[5-(1,3-Dioxolan-2-yl)oxolan-2-yl]propanoic acid” is a chemical compound with the CAS Number: 1989659-88-2 . It has a molecular weight of 216.23 and a molecular formula of C10H16O5. It is also known as DOPA or dioxopentanoic acid.
Molecular Structure Analysis
The IUPAC name of this compound is 3-(5-(1,3-dioxolan-2-yl)tetrahydrofuran-2-yl)propanoic acid . The InChI code is 1S/C10H16O5/c11-9(12)4-2-7-1-3-8(15-7)10-13-5-6-14-10/h7-8,10H,1-6H2,(H,11,12) .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Scientific Research Applications
- Application : Researchers have developed a stereoselective method for synthesizing substituted 1,3-dioxolanes. This involves an assembly of three components: alkene, carboxylic acid, and silyl enol ether. The reaction proceeds via the generation of a 1,3-dioxolan-2-yl cation intermediate during oxidation of alkene substrates with hypervalent iodine .
- Application : Dioxolane derivatives have been employed as reactants in the preparation of ratiometric fluorescent probes. These probes specifically detect cysteine over homocysteine and glutathione .
- Application : Alkene substrates containing intramolecular nucleophiles can lead to heterocyclic products. Additionally, bidentate nucleophiles, such as urea, yield bicyclic products. Researchers have explored intermolecular heterocyclic formation using external bidentate nucleophiles, focusing on the 1,3-dioxolan-2-yl cation intermediate .
- Application : Perfluoro{acetic acid, 2-[(5-methoxy-1,3-dioxolan-4-yl)oxy]}, ammonium salt, has been assessed as a polymer production aid during the manufacture of fluoropolymers .
- Application : The compound (+)-cis-dioxolane acts as a muscarinic acetylcholine receptor agonist . Further studies may explore its potential in drug development.
Stereoselective Synthesis of 1,3-Dioxolanes
Fluorescent Probe Design
Heterocyclic Compound Formation
Polymer Production Aid
Biological Relevance
Regio-Selective Preparation of Indole Derivatives
Safety and Hazards
properties
IUPAC Name |
3-[5-(1,3-dioxolan-2-yl)oxolan-2-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O5/c11-9(12)4-2-7-1-3-8(15-7)10-13-5-6-14-10/h7-8,10H,1-6H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFTRFHJVDTYLAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CCC(=O)O)C2OCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(1,3-Dioxolan-2-yl)oxolan-2-yl]propanoic acid |
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